molecular formula C19H25N3O3 B5608126 ethyl 8-methyl-4-{[2-(4-morpholinyl)ethyl]amino}-3-quinolinecarboxylate

ethyl 8-methyl-4-{[2-(4-morpholinyl)ethyl]amino}-3-quinolinecarboxylate

Cat. No. B5608126
M. Wt: 343.4 g/mol
InChI Key: OOGBYRIVHDJYAK-UHFFFAOYSA-N
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Description

Quinolines and their derivatives are a significant class of compounds with various applications, including dyes, pharmaceuticals, and materials for liquid crystal displays (LCDs). The synthesis and study of these compounds are essential for developing new materials with improved properties and applications.

Synthesis Analysis

Quinoline derivatives, such as those mentioned in the searches, are synthesized through various methods, including cyclization reactions and interactions with different reagents. For instance, ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates have been synthesized through cyclization, indicating the potential for diverse synthetic routes applicable to the target compound (Bojinov & Grabchev, 2003).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their properties and applications. For example, the synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives from 2-aminobenzoic acids demonstrates the versatility in constructing quinoline frameworks and modifying them for specific purposes (Jentsch et al., 2018).

Chemical Reactions and Properties

The reactivity of quinoline derivatives can lead to the formation of various structurally complex and functionally diverse compounds. For example, the reaction of ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate with different reagents produces novel tetracyclic compounds, showcasing the chemical versatility of quinoline derivatives (Mekheimer et al., 2005).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as their fluorescent characteristics and orientation parameters in liquid crystal matrices, are important for their application in LCDs and other devices. The synthesis of specific quinoline derivatives with good orientation parameters highlights the potential for optimizing these compounds for technological applications (Bojinov & Grabchev, 2003).

Chemical Properties Analysis

Quinoline derivatives exhibit a range of chemical properties, including the ability to form complexes with DNA, as shown by certain morpholinyl- and pyrrolidinyl-substituted quinolines. These interactions are crucial for understanding the biological activity and potential pharmaceutical applications of quinoline derivatives (Bonacorso et al., 2018).

properties

IUPAC Name

ethyl 8-methyl-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-3-25-19(23)16-13-21-17-14(2)5-4-6-15(17)18(16)20-7-8-22-9-11-24-12-10-22/h4-6,13H,3,7-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGBYRIVHDJYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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